molecular formula C16H13ClN2OS B2668730 (Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one CAS No. 301174-49-2

(Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one

Cat. No.: B2668730
CAS No.: 301174-49-2
M. Wt: 316.8
InChI Key: UVYFLECCDGWJNG-UHFFFAOYSA-N
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Description

(Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with a 3-chlorobenzyl and phenylimino substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one typically involves the condensation of 3-chlorobenzaldehyde, phenyl isothiocyanate, and a suitable amine under specific conditions. One common method includes:

    Step 1: Reacting 3-chlorobenzaldehyde with phenyl isothiocyanate in the presence of a base such as triethylamine to form an intermediate.

    Step 2: The intermediate is then treated with a primary amine, such as aniline, under reflux conditions to yield the desired thiazolidinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one: Unique due to its specific substituents.

    (Z)-5-(4-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one: Similar structure but with a different position of the chlorine atom.

    (Z)-5-(3-bromobenzyl)-2-(phenylimino)thiazolidin-4-one: Similar structure but with a bromine substituent instead of chlorine.

Uniqueness

This compound is unique due to its specific 3-chlorobenzyl and phenylimino substituents, which may confer distinct chemical and biological properties compared to other thiazolidinone derivatives.

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c17-12-6-4-5-11(9-12)10-14-15(20)19-16(21-14)18-13-7-2-1-3-8-13/h1-9,14H,10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYFLECCDGWJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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